molecular formula C15H20N2O2 B1415267 tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate CAS No. 1105193-63-2

tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate

Cat. No.: B1415267
CAS No.: 1105193-63-2
M. Wt: 260.33 g/mol
InChI Key: DYSYDEWASOKWQU-UHFFFAOYSA-N
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Description

tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a carbamate group attached to the indole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate typically involves the reaction of 2-methyl-1H-indole-5-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • tert-Butyl (5-bromo-1H-indol-3-yl)methylcarbamate
  • tert-Butyl (1H-indol-5-yl)methylcarbamate

Comparison: tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate is unique due to the presence of the methyl group at the 2-position of the indole ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

tert-butyl N-[(2-methyl-1H-indol-5-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-10-7-12-8-11(5-6-13(12)17-10)9-16-14(18)19-15(2,3)4/h5-8,17H,9H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSYDEWASOKWQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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